molecular formula C9H7ClN2O2 B2523947 methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylate CAS No. 1638763-95-7

methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylate

Cat. No. B2523947
CAS RN: 1638763-95-7
M. Wt: 210.62
InChI Key: SYIQNEIFHMDHKW-UHFFFAOYSA-N
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Description

“Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylate” is a chemical compound . It is part of a series of 1H-pyrrolo[2,3-b]pyridine derivatives .


Synthesis Analysis

The synthesis of this compound has been reported with a yield of 76% . The synthesis process involves various chemical reactions and the use of different reagents .


Molecular Structure Analysis

The molecular structure of “methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylate” has been analyzed using high-resolution X-ray diffraction data . The structure is complex, with various types of bonds and interactions .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylate” have been studied . These reactions involve various types of bonds and interactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylate” have been analyzed . The compound has a melting point of 212-214℃ .

Scientific Research Applications

Biomedical Applications

“Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylate” is a type of 1H-pyrazolo[3,4-b]pyridine, which has been widely used in biomedical applications . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described, which are included in more than 5500 references . These compounds have diverse substituents at positions N1, C3, C4, C5, and C6 .

Fibroblast Growth Factor Receptor Inhibitors

This compound has shown potential as a potent inhibitor of fibroblast growth factor receptors (FGFRs) . FGFRs play an essential role in various types of tumors, and targeting FGFRs represents an attractive strategy for cancer therapy . A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been reported with potent activities against FGFR1, 2, and 3 .

Treatment of Hyperglycemia and Related Disorders

Due to the efficacy of these compounds to reduce blood glucose, they may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial: type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .

Charge Density Distribution Studies

The experimental charge density distribution in 4-chloro-1H-pyrrolo[2,3-b]pyridine has been carried out using high resolution X-ray diffraction data . This can provide valuable insights into the electronic structure of the molecule .

properties

IUPAC Name

methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c1-14-9(13)7-4-6(10)5-2-3-11-8(5)12-7/h2-4H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYIQNEIFHMDHKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(C=CN2)C(=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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